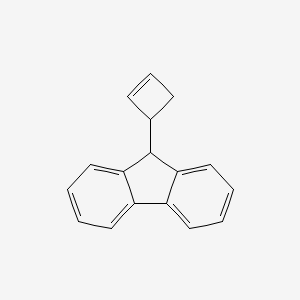
9-(Cyclobut-2-EN-1-YL)-9H-fluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(Cyclobut-2-EN-1-YL)-9H-fluorene is an organic compound characterized by the presence of a cyclobutene ring fused to a fluorene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Cyclobut-2-EN-1-YL)-9H-fluorene typically involves a cyclobutenylation reaction. One common method is the cyclobutenylation/deprotection cascade, which can be performed under mild conditions without the need for transition metals . This method involves the use of N-Boc protected indoles, which undergo a one-pot reaction to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would be applicable to the production of this compound.
化学反応の分析
Types of Reactions
9-(Cyclobut-2-EN-1-YL)-9H-fluorene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the cyclobutene ring or the fluorene moiety.
Substitution: The compound can undergo substitution reactions, particularly at the cyclobutene ring or the fluorene core.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve standard organic synthesis techniques.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield oxidized fluorene derivatives, while reduction can produce reduced cyclobutene-fluorene compounds.
科学的研究の応用
9-(Cyclobut-2-EN-1-YL)-9H-fluorene has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or electronic materials.
作用機序
The mechanism of action of 9-(Cyclobut-2-EN-1-YL)-9H-fluorene involves its interaction with molecular targets and pathways. The specific mechanism depends on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, while in materials science, it may contribute to the properties of the resulting material through its structural features.
類似化合物との比較
Similar Compounds
- 9-(Cyclobut-2-en-1-yl)-7-(methylamino)-5-oxa-9-azatricyclo[8.3.0.0^{2,6}]trideca-2(6),3-dien-8-one
- 9-({[({[({[2-(cyclobut-2-en-1-yl)ethyl]amino}peroxy)peroxy]peroxy}peroxy)peroxy]peroxy}methyl)nonaoxidane-1-peroxol
Uniqueness
9-(Cyclobut-2-EN-1-YL)-9H-fluorene is unique due to its specific structural combination of a cyclobutene ring and a fluorene moiety. This combination imparts distinct chemical and physical properties, making it valuable for various research applications.
特性
CAS番号 |
63229-20-9 |
|---|---|
分子式 |
C17H14 |
分子量 |
218.29 g/mol |
IUPAC名 |
9-cyclobut-2-en-1-yl-9H-fluorene |
InChI |
InChI=1S/C17H14/c1-3-10-15-13(8-1)14-9-2-4-11-16(14)17(15)12-6-5-7-12/h1-6,8-12,17H,7H2 |
InChIキー |
DWORUTVOZWDVGH-UHFFFAOYSA-N |
正規SMILES |
C1C=CC1C2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(Hydroxymethyl)oxiran-2-yl]-3,7-dimethyloct-6-en-1-one](/img/structure/B14512995.png)
![Spiro[4.5]dec-6-en-6-yl trifluoromethanesulfonate](/img/structure/B14513002.png)
![N-{2-Methyl-1-[(E)-methyldiazenyl]propyl}but-3-en-1-yn-1-amine](/img/structure/B14513012.png)
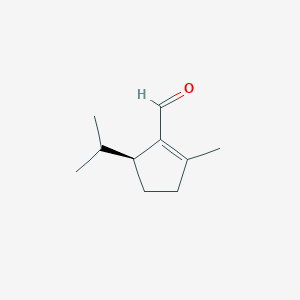
![4-Bromo-4'-[(4-octylphenyl)ethynyl]-1,1'-biphenyl](/img/structure/B14513020.png)

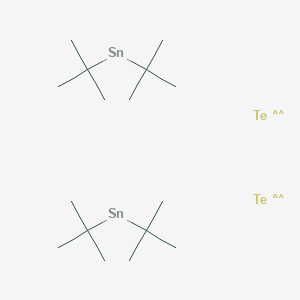
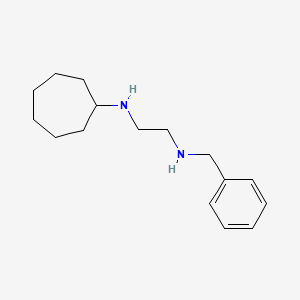
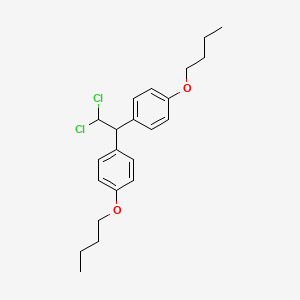
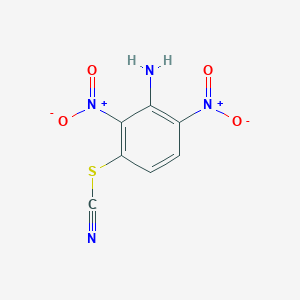
![Methyl 3-[3-(3-chlorophenyl)diaziridin-1-yl]propanoate](/img/structure/B14513050.png)
![3-[(Hexylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14513053.png)
![Ethyl {[bis(diethylamino)phosphoryl]methyl}carbamate](/img/structure/B14513064.png)

